molecular formula C18H23NO2 B1271178 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine CAS No. 356093-47-5

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine

Cat. No. B1271178
M. Wt: 285.4 g/mol
InChI Key: SCBOPESLHFKADW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of chemical bonds.



Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound can undergo. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Cytochrome P450 Enzymes and Metabolism : A study by Nielsen et al. (2017) explored the metabolism of NBOMe compounds, which are structurally similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. They found that these compounds undergo metabolism primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. This information is critical for understanding drug-drug interactions and the metabolic pathways of related compounds (Nielsen et al., 2017).

  • Pharmacological Properties : Eshleman et al. (2018) conducted a study on the pharmacological action of substituted phenethylamines, closely related to the compound . They found that these substances are potent agonists at 5-HT2A receptors, indicating their potential to produce hallucinogenic effects. This study contributes to understanding the receptor binding and mechanism of action of these compounds (Eshleman et al., 2018).

  • Analytical Characterization : Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic substances including 25D-NBOMe, a derivative structurally similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. Their research is significant for forensic analysis and identification of these substances in various samples (Zuba & Sekuła, 2013).

  • Clinical Toxicology Testing : A study by Poklis et al. (2013) developed a method for detecting and quantifying similar compounds in human serum, highlighting the importance of such methods in clinical toxicology and emergency cases (Poklis et al., 2013).

  • Locomotor and Discriminative Stimulus Effects : Gatch et al. (2017) investigated the effects of novel synthetic hallucinogens, including compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. Their research provides insights into the behavioral and physiological effects of these substances (Gatch et al., 2017).

Safety And Hazards

This involves understanding the safety measures and hazards associated with the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

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I hope this helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBOPESLHFKADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365008
Record name 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine

CAS RN

356093-47-5
Record name 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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